molecular formula C19H17NO B501463 Benzamide, N-(1-naphthyl)-4-ethyl-

Benzamide, N-(1-naphthyl)-4-ethyl-

Cat. No.: B501463
M. Wt: 275.3g/mol
InChI Key: VYYDNUDQUVPTFR-UHFFFAOYSA-N
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Description

Benzamide, N-(1-naphthyl)-4-ethyl- is a substituted benzamide derivative featuring a 4-ethyl group on the benzene ring and a 1-naphthyl substituent on the amide nitrogen. This compound is characterized by its lipophilic nature and crystalline solid state. Key physicochemical properties, calculated using Joback and Crippen methods, include a logP (octanol/water partition coefficient) of 4.48, indicating high lipophilicity, and a melting point (Tfus) of 135.25°C . Its McGowan volume (McVol) is 1.84, and its gas-phase heat capacity (Cp,gas) ranges from 635.87 J/mol·K at 820.46 K to 708.55 J/mol·K at 1067.93 K .

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

4-ethyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C19H17NO/c1-2-14-10-12-16(13-11-14)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H,20,21)

InChI Key

VYYDNUDQUVPTFR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Substituent(s) logP Melting Point (°C) Key Applications/Notes
N-(1-naphthyl)-4-ethylbenzamide ~275.35* 4-ethyl, N-(1-naphthyl) 4.48 135.25 High lipophilicity
4-Bromo-N-(1-naphthyl)benzamide 326.187 4-bromo, N-(1-naphthyl) N/A N/A Bromine enhances molecular weight
N-(1-naphthyl)-4-methylbenzamide 261.317 4-methyl, N-(1-naphthyl) N/A N/A Lower molecular weight
Cinacalcet HCl (N-[1-(R)-(1-naphthyl)ethyl]benzamide) ~357.89† N-(1-(R)-ethylnaphthyl) N/A N/A Calcimimetic agent for hyperparathyroidism
N-(1-naphthyl)-4-trifluoromethylbenzamide 214.36‡ 4-trifluoromethyl, N-(1-naphthyl) N/A N/A Fluorine enhances electronegativity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 314.37§ N-(3,4-dimethoxyphenethyl) N/A 90 Lower melting point due to methoxy groups

*Calculated based on structural analogy; †Estimated for free base; ‡Molecular weight listed in ; §Calculated from formula in .

Key Observations:

Melting Point: The target compound melts at 135.25°C, significantly higher than Rip-B (90°C), likely due to the naphthyl group's rigid structure enhancing crystal packing . Molecular Weight: Bromine substitution () increases molecular weight to 326.187, while methyl substitution () reduces it to 261.317.

Biological Activity :

  • Cinacalcet HCl () is the only compound with a documented therapeutic application. Its stereochemistry (R-configuration) and N-(1-naphthylethyl) substituent are critical for binding to the calcium-sensing receptor (CaR), unlike the target compound's 4-ethyl substitution .

Synthetic Considerations :

  • Compounds like Rip-B () and the target are synthesized via amidation between benzoyl chloride derivatives and amines. Rip-B uses 3,4-dimethoxyphenethylamine, while the target likely employs 1-naphthylamine with an ethyl-substituted benzoyl chloride .

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